molecular formula C23H18ClNO4S B2923408 (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline CAS No. 904436-67-5

(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline

Cat. No. B2923408
CAS RN: 904436-67-5
M. Wt: 439.91
InChI Key: APHARBDAVXZSDM-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline, also known as CTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTMA is a derivative of chromene and aniline, and its structural features make it a promising candidate for use in scientific research. In

Scientific Research Applications

(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has shown potential in various scientific research applications. One of the most promising applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is in the field of organic electronics. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been studied for its potential use in the development of fluorescent probes for the detection of metal ions.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is not fully understood. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can act as a ligand for metal ions, which may be responsible for its fluorescent properties. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline are not well studied. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has low toxicity and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its high yield synthesis method, which makes it easy to obtain in large quantities. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is also relatively stable and has a long shelf life. However, one of the limitations of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline. One potential direction is the development of new organic semiconductors using (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a building block. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may also be studied for its potential use in the development of new fluorescent probes for the detection of metal ions. Additionally, the antioxidant properties of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may be further explored for potential therapeutic applications.
Conclusion:
In conclusion, (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is a promising compound with potential applications in various scientific research fields. Its high yield synthesis method, stability, and low toxicity make it an attractive candidate for use in the development of new organic semiconductors, fluorescent probes, and therapeutic agents. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline.

Synthesis Methods

The synthesis of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline involves the reaction of 6-chloro-2H-chromene-2-one with 4-methoxyaniline in the presence of tosyl chloride and triethylamine. The reaction yields (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a yellow solid with a high yield. The purity of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can be improved through recrystallization.

properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-3-10-20(11-4-15)30(26,27)22-14-16-13-17(24)5-12-21(16)29-23(22)25-18-6-8-19(28-2)9-7-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHARBDAVXZSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline

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